molecular formula C32H39NO4 B12400786 Fexofenadine-d3

Fexofenadine-d3

Cat. No.: B12400786
M. Wt: 504.7 g/mol
InChI Key: RWTNPBWLLIMQHL-BAVZAHHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fexofenadine-d3 is a deuterated form of fexofenadine, an antihistamine pharmaceutical drug used to treat allergy symptoms such as hay fever and urticaria. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fexofenadine-d3 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This intermediate undergoes N-alkylation to form 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate, which is then hydrolyzed to yield fexofenadine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent selection, and reaction time, are carefully controlled to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

Fexofenadine-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is used for reducing carbonyl groups.

    Substitution: Various halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include intermediates such as α,α-dimethyl phenyl propyl alcohol acetate and 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate .

Mechanism of Action

Fexofenadine-d3 exerts its effects by selectively antagonizing the H1 histamine receptor. This prevents histamine from binding to the receptor, thereby inhibiting the cascade of events that lead to allergic symptoms. The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects such as sedation .

Comparison with Similar Compounds

Similar Compounds

    Fexofenadine: The non-deuterated form of fexofenadine-d3.

    Terfenadine: The parent compound from which fexofenadine is derived.

    Cetirizine: Another second-generation antihistamine with similar therapeutic effects.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and pharmacodynamic studies. This labeling allows for more accurate tracking and analysis compared to non-deuterated compounds .

Properties

Molecular Formula

C32H39NO4

Molecular Weight

504.7 g/mol

IUPAC Name

2-methyl-2-[4-[2,3,3-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D

InChI Key

RWTNPBWLLIMQHL-BAVZAHHNSA-N

Isomeric SMILES

[2H]C(C(C1=CC=C(C=C1)C(C)(C)C(=O)O)O)C([2H])([2H])CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O

Origin of Product

United States

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